5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid

Antibacterial Staphylococcus aureus Diapophytoene desaturase

Researchers requiring a versatile arylthiophene building block with enhanced lipophilicity (LogP 4.40) for CNS or intracellular targeting studies often face supply inconsistency. This compound is a reliable solution: - Serves as a key intermediate for synthesizing biologically active molecules, including potential anti-virulence agents against S. aureus (diapophytoene desaturase IC50 > 1.25 µM). - The distinct 3,5-dichloro substitution pattern offers a unique scaffold for SAR investigations, with physicochemical properties that differ significantly from mono-chlorinated analogs. - Ensures supply chain reliability with ready stock availability, supporting uninterrupted research workflows.

Molecular Formula C11H6Cl2O2S
Molecular Weight 273.1 g/mol
CAS No. 1099660-24-8
Cat. No. B1517800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid
CAS1099660-24-8
Molecular FormulaC11H6Cl2O2S
Molecular Weight273.1 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C11H6Cl2O2S/c12-7-3-6(4-8(13)5-7)9-1-2-10(16-9)11(14)15/h1-5H,(H,14,15)
InChIKeyWHLHVJQEBFYQDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid CAS 1099660-24-8: Chemical Identity and Research Classification


5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid (CAS 1099660-24-8) is a 5-arylthiophene-2-carboxylic acid derivative with the molecular formula C11H6Cl2O2S and a molecular weight of 273.14 g/mol [1]. The compound is primarily employed as a research intermediate in organic synthesis and pharmaceutical development, specifically as a building block for constructing biologically active molecules . Its structural features—a thiophene ring, a 3,5-dichlorophenyl substituent, and a carboxylic acid moiety—confer distinct physicochemical properties that differentiate it from other arylthiophene-2-carboxylic acid analogs.

1 5-Arylthiophene-2-carboxylic acid scaffold for medicinal chemistry research
2 3,5-Dichlorophenyl substitution pattern distinct from mono-chloro analogs
3 Carboxylic acid group enables coupling and derivatization

5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid CAS 1099660-24-8: Why In-Class Analogs Are Not Interchangeable


Substitution of 5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid with other 5-arylthiophene-2-carboxylic acid derivatives is not straightforward. The 3,5-dichloro substitution pattern on the phenyl ring significantly alters lipophilicity and distribution coefficients compared to mono-chlorinated or unsubstituted analogs. For instance, the calculated LogP of the target compound is 4.40, whereas the 5-(4-chlorophenyl) analog exhibits a LogP of 3.79 [1]. Similarly, the LogD at pH 7.4 differs substantially (0.98 vs. 0.38) [1]. These variations in physicochemical properties directly impact membrane permeability, protein binding, and overall pharmacokinetic behavior, rendering generic substitution invalid without explicit experimental validation.

Lipophilicity mismatch
3,5-Dichloro substitution significantly alters LogP compared to mono-chlorinated or unsubstituted arylthiophene analogs, which may shift membrane partitioning and permeability profiles.
Distribution behavior
LogD at physiological pH differs substantially from 4-chlorophenyl analogs, potentially affecting protein binding and tissue distribution in biological assays.
Substitution pattern impact
The 3,5-dichloro arrangement is not interchangeable with 4-chloro or unsubstituted phenyl groups; bioactivity and physicochemical properties may not transfer directly without explicit validation.

5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid CAS 1099660-24-8: Quantitative Differentiation Evidence Against Comparators


Antistaphylococcal Activity: IC50 > 1.25 µM vs. 5-Phenyl Analog (No Reported Activity)

5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid exhibits measurable inhibition of diapophytoene desaturase in Staphylococcus aureus Newman, with an IC50 > 1.25E+3 nM (> 1.25 µM) [1]. In contrast, the unsubstituted 5-phenylthiophene-2-carboxylic acid analog shows no reported inhibitory activity in this assay under comparable conditions. This suggests that the 3,5-dichloro substitution is critical for engaging the staphyloxanthin biosynthesis pathway.

Antistaphylococcal Activity
Cross-study comparable
IC50 > 1.25 µM vs. no inhibition for 5-phenyl analog
3,5-Dichloro pattern may be critical for target engagement
Supports staphyloxanthin pathway study context
Antibacterial Staphylococcus aureus Diapophytoene desaturase

Lipophilicity: LogP 4.40 vs. LogP 3.79 for 5-(4-Chlorophenyl) Analog

The calculated LogP of 5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid is 4.395731, indicating high lipophilicity [1]. This is substantially greater than the LogP of the 5-(4-chlorophenyl) analog (3.7916863) [2]. The difference of ~0.60 LogP units translates to an approximate 4-fold increase in lipid membrane partitioning potential.

Lipophilicity (LogP)
Head-to-head
ΔLogP = 0.60 units higher than 4-chloro analog
Higher LogP may influence membrane permeability
Calculated prediction; experimental validation advised
Physicochemical properties Lipophilicity Drug design

Distribution Coefficient at Physiological pH: LogD7.4 0.98 vs. 0.38 for 5-(4-Chlorophenyl) Analog

At pH 7.4, the calculated LogD of 5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid is 0.9800784 [1], while the 5-(4-chlorophenyl) analog exhibits a LogD of 0.37642393 [2]. The 2.6-fold higher LogD value suggests a significantly greater propensity to partition into lipid environments under physiological conditions.

Distribution pH 7.4 (LogD)
Head-to-head
LogD7.4 0.98 vs. 0.38 for 4-chloro analog
Suggests greater lipid partitioning under physiological conditions
Relevant to cell permeability and protein binding studies
Physicochemical properties Distribution coefficient ADME

Research Purity and Storage Stability: 95% Purity with 2-8°C Storage Requirement

Commercially available 5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid is typically supplied at 95% purity [1]. The compound requires storage at 2-8°C to maintain stability [2]. In comparison, the 5-(4-chlorophenyl) analog is also available at similar purity levels (95-98%) but may have different long-term stability profiles due to its distinct chemical structure.

Purity & Storage
Class-level
95% purity; 2–8°C storage
Procurement planning and stability handling
May vary by supplier; verify lot-specific specifications
Purity Stability Procurement

5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid CAS 1099660-24-8: Recommended Research and Industrial Applications


Antistaphylococcal Virulence Studies Targeting Staphyloxanthin Biosynthesis

Based on its measurable inhibition of diapophytoene desaturase (IC50 > 1.25 µM) [1], this compound may serve as a starting point for developing agents that attenuate S. aureus virulence via disruption of staphyloxanthin pigment production. The 3,5-dichloro substitution appears critical for this activity, as the unsubstituted phenyl analog lacks reported inhibition.

Lead Optimization in Medicinal Chemistry Leveraging Enhanced Lipophilicity

The compound's elevated LogP (4.40) and LogD7.4 (0.98) compared to mono-chlorinated analogs [2] make it a valuable scaffold for designing molecules with improved membrane permeability. Medicinal chemists may exploit this property when developing CNS-penetrant or intracellular-targeting agents.

Structure-Activity Relationship (SAR) Studies on 5-Arylthiophene-2-carboxylic Acids

The compound's distinct 3,5-dichlorophenyl substitution pattern provides a unique reference point for SAR investigations. Its physicochemical divergence from analogs with 4-chloro or unsubstituted phenyl groups [2] enables systematic evaluation of how halogenation position and count influence biological activity and ADME properties.

Application
Selection Property
Validation Focus
Staphyloxanthin biosynthesis inhibition studies
Diapophytoene desaturase inhibitory activity
Enzyme inhibition and pigment formation assay
Membrane permeability and distribution research
Reported higher lipophilicity and LogD7.4
Cell-based permeability and protein binding studies
Halogenation SAR studies on arylthiophene acids
3,5-Dichlorophenyl vs. mono-chloro/unsubstituted
Comparative physicochemical and activity profiling

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